PEG3 Linker Length Yields Superior PROTAC Degradation Efficiency Compared to PEG2 and PEG4 Analogs
In a direct head-to-head PROTAC optimization study, a decoy nucleic acid-type PROTAC series incorporating PEG2, PEG3, and PEG4 linkers was synthesized and evaluated for ERα degradation activity. While all three linker variants exhibited comparable ERα binding affinity (IC50 = 30–50 nM), the PEG3-containing construct (LCL-ER(dec)) demonstrated the highest degradation potency, significantly outperforming both the shorter PEG2 and longer PEG4 analogs [1].
| Evidence Dimension | ERα degradation activity (Western blot quantification of residual ERα protein) |
|---|---|
| Target Compound Data | PEG3 linker (LCL-ER(dec)): Highest degradation activity observed |
| Comparator Or Baseline | PEG2 linker (LCL-ER(dec)-P2) and PEG4 linker (LCL-ER(dec)-P4): Significantly lower degradation activity |
| Quantified Difference | PEG3 > PEG4 > PEG2 (qualitative ranking from reported Western blot data; PEG3 identified as optimal) |
| Conditions | ERα-positive MCF-7 breast cancer cells; Western blot analysis; 24-hour treatment |
Why This Matters
Procurement of the PEG3 variant is justified by evidence that this specific linker length maximizes target protein degradation efficiency in PROTAC applications, whereas the readily available PEG2 or PEG4 alternatives yield suboptimal biological outcomes.
- [1] The Pharmaceutical Society of Japan. MEDCHEM NEWS Vol.33 No.2, pp. 24-52 (Figure 3B): Linker Length Optimization in Decoy Nucleic Acid-Type PROTACs Targeting ERα. View Source
